molecular formula C12H8BrNO4S B12119779 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- CAS No. 927975-35-7

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-

Cat. No.: B12119779
CAS No.: 927975-35-7
M. Wt: 342.17 g/mol
InChI Key: VFRIZIYFAHLQIA-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- is a complex organic compound that features a thiazole ring substituted with a carboxylic acid group and a 4-bromophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- typically involves the reaction of 4-thiazolecarboxylic acid with 4-bromophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the bromophenoxyacetyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

  • 2-Bromo-4-thiazolecarboxylic acid
  • 4-(4-Bromophenyl)thiazole-2-carboxylic acid
  • 2-(4-Pyridyl)thiazole-4-carboxylic acid

Comparison: 4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]- is unique due to the presence of both the thiazole ring and the 4-bromophenoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or biological assays .

Properties

CAS No.

927975-35-7

Molecular Formula

C12H8BrNO4S

Molecular Weight

342.17 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)acetyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8BrNO4S/c13-7-1-3-8(4-2-7)18-5-10(15)11-14-9(6-19-11)12(16)17/h1-4,6H,5H2,(H,16,17)

InChI Key

VFRIZIYFAHLQIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=NC(=CS2)C(=O)O)Br

Origin of Product

United States

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